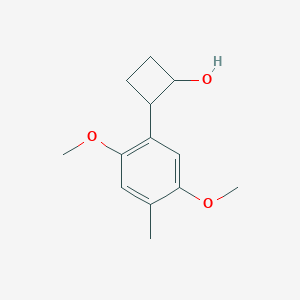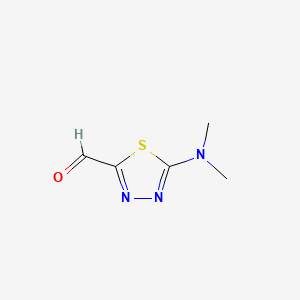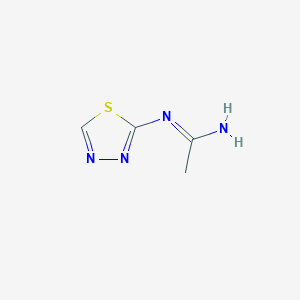
N-(1,3,4-thiadiazol-2-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4-thiadiazol-2-yl)acetimidamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the thiadiazole ring imparts unique chemical and biological characteristics to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride to form the corresponding acetimidamide . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; reactions can be carried out under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds .
科学的研究の応用
N-(1,3,4-thiadiazol-2-yl)acetimidamide has a wide range of scientific research applications:
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it may interact with DNA and RNA, affecting the replication and transcription processes in microbial cells .
類似化合物との比較
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Exhibits antimicrobial and antitumor activities.
Uniqueness
N-(1,3,4-thiadiazol-2-yl)acetimidamide stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic chemistry. Additionally, its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, highlights its potential in medicinal chemistry and drug development .
特性
分子式 |
C4H6N4S |
|---|---|
分子量 |
142.19 g/mol |
IUPAC名 |
N'-(1,3,4-thiadiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C4H6N4S/c1-3(5)7-4-8-6-2-9-4/h2H,1H3,(H2,5,7,8) |
InChIキー |
HDYGPHQQWQSEOA-UHFFFAOYSA-N |
異性体SMILES |
C/C(=N\C1=NN=CS1)/N |
正規SMILES |
CC(=NC1=NN=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



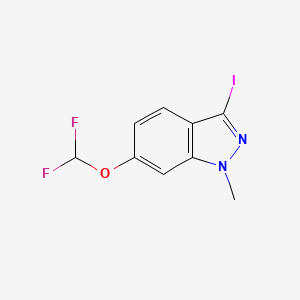




![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
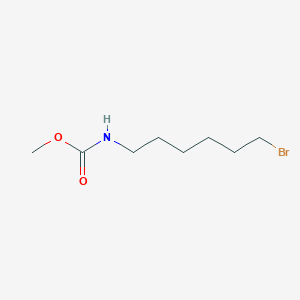


![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
